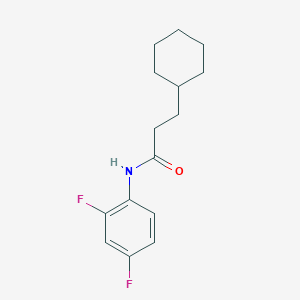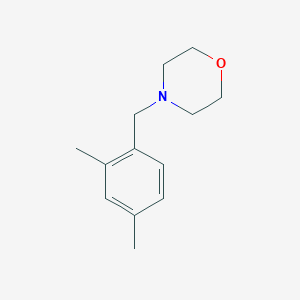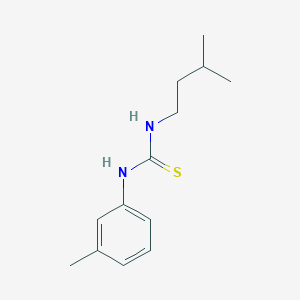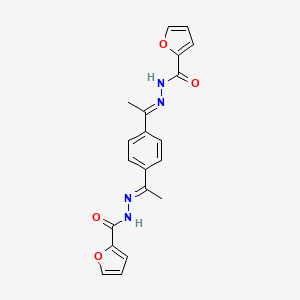
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as JNJ-5207852 and has been extensively studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the inhibition of TRPV1 receptor activation and the reuptake of serotonin and norepinephrine. TRPV1 receptors are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the regulation of pain and inflammation. Inhibition of TRPV1 receptor activation by this compound leads to a reduction in pain and inflammation. The inhibition of serotonin and norepinephrine reuptake by this compound leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is associated with an improvement in mood and emotions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of inflammatory pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been found to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the advantages of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in lab experiments is its selectivity for the TRPV1 receptor. This allows for the specific targeting of this receptor and reduces the potential for off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide. One direction is the development of more potent and selective TRPV1 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, the investigation of the long-term effects of this compound on pain, anxiety, and depression is an important future direction.
合成法
The synthesis of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with propanoyl chloride to yield the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain and inflammation. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions.
特性
IUPAC Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQKVAPPIFHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)



![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)

